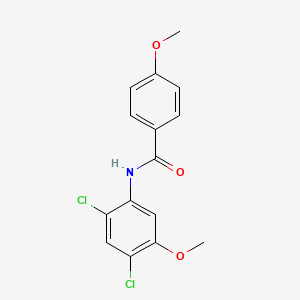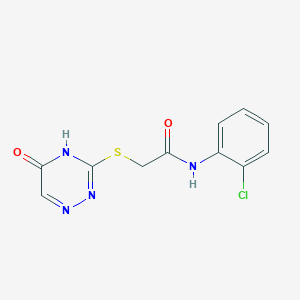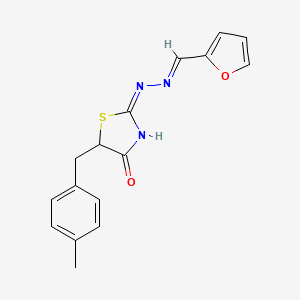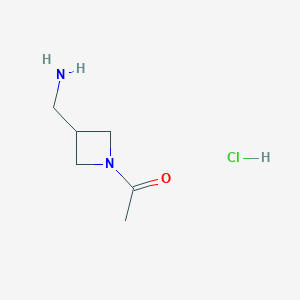![molecular formula C10H13NO B2757551 [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine CAS No. 2031242-45-0](/img/structure/B2757551.png)
[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine” is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 . It is also known by its CAS number: 2031242-45-0 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 163.22 and a molecular formula of C10H13NO .Mecanismo De Acción
Target of Action
It’s structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally similar compound, works in an acidic environment (ph<6), where it is hydrolyzed to formaldehyde . Formaldehyde is highly bactericidal .
Pharmacokinetics
Its molecular weight is 16322 , which could influence its bioavailability and pharmacokinetics.
Result of Action
If it acts similarly to methenamine, it could potentially have antibacterial effects, particularly in the urinary tract .
Action Environment
The action of [(3S)-3,4-dihydro-1H-2-benzopyran-3-yl]methanamine could be influenced by environmental factors such as pH. For instance, methenamine is most effective in an acidic environment (pH<6) .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DHM has several advantages for lab experiments, including its relatively low toxicity and its ability to easily cross the blood-brain barrier. However, DHM can be difficult to isolate and purify, which can make it challenging to work with in the lab.
Direcciones Futuras
There are several potential future directions for DHM research. One area of interest is its potential to treat alcohol-related disorders, such as alcohol withdrawal and liver damage. DHM may also have potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, DHM may have potential as a natural alternative to synthetic antioxidants and anti-inflammatory drugs. Further research is needed to fully understand the potential scientific research applications of DHM.
Métodos De Síntesis
DHM can be synthesized from the plant Ampelopsis grossedentata. The synthesis process involves the extraction of the plant material using solvents such as ethanol or methanol, followed by purification and isolation of the DHM compound using chromatography techniques.
Aplicaciones Científicas De Investigación
DHM has been studied for its potential scientific research applications in a variety of fields including pharmacology, neurology, and oncology. DHM has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential to treat alcohol-related disorders, such as alcohol withdrawal and liver damage.
Propiedades
IUPAC Name |
[(3S)-3,4-dihydro-1H-isochromen-3-yl]methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-4,10H,5-7,11H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZKPTNDPNDNKS-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC=CC=C21)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OCC2=CC=CC=C21)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2lambda6-Thia-1-azabicyclo[2.1.1]hexane 2,2-dioxide](/img/structure/B2757468.png)

![N-(2,6-dimethylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2757471.png)

![[3-(4-Fluoro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2757476.png)
![2-[2-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2757478.png)
![2-[(E)-2-[(4-bromophenyl)methylidene]hydrazin-1-yl]-3-methylquinoxaline](/img/structure/B2757479.png)
![(E)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-(4-isopropylphenyl)-1-ethenesulfonamide](/img/structure/B2757483.png)

![N1-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2757485.png)


![6-{[2-(Dimethylamino)cyclohexyl]oxy}pyridine-3-carbonitrile](/img/structure/B2757490.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)cyclohex-3-enecarboxamide](/img/structure/B2757491.png)